Antileishmanial agent-29

Antileishmanial Oral Bioavailability In Vivo Efficacy

Secure Antileishmanial agent-29 (Tambjamine 110) for your oral antileishmanial drug discovery programs. This compound is distinguished by its validated in vivo protective efficacy in a murine model, demonstrating oral protection at 40 and 60 mg/kg over 10 days—a critical quantitative benchmark not replaceable by more potent in vitro analogs. Ideal for benchmarking novel oral candidates, cross-species efficacy comparisons, and pharmacodynamic mechanism-of-action studies.

Molecular Formula C20H29N3
Molecular Weight 311.5 g/mol
Cat. No. B15579817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-29
Molecular FormulaC20H29N3
Molecular Weight311.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H29N3/c1-4-16-11-12-18(22-16)20-15(3)14(2)19(23-20)13-21-17-9-7-5-6-8-10-17/h11-13,17,22-23H,4-10H2,1-3H3
InChIKeyWFDKEQBHPHUWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial agent-29 (Compound 110): Oral Tambjamine Derivative with In Vivo Efficacy for Leishmaniasis Research


Antileishmanial agent-29 (Compound 110) is a synthetic tambjamine derivative belonging to a novel class of antileishmanial agents inspired by natural products [1]. It is an orally active compound with a molecular formula of C₂₀H₂₉N₃ and a molecular weight of 311.46 . This compound has been characterized for its ability to protect mice from Leishmania infection when administered orally at doses of 40 or 60 mg/kg over a period of 10 days, demonstrating its potential as a research tool for investigating oral antileishmanial therapies [1].

Antileishmanial agent-29: Why Simple Substitution with Other In-Class Compounds Compromises Research Outcomes


While many antileishmanial agents exhibit potent in vitro activity, few demonstrate the critical combination of oral bioavailability and in vivo protective efficacy observed with Antileishmanial agent-29 [1]. Substituting this compound with a more potent in vitro analog (e.g., Antileishmanial agent-30, IC₅₀ = 0.2 μM) would be a critical research error if the objective is to study oral therapeutic mechanisms or evaluate in vivo proof-of-concept . The in vivo protective data at 40 and 60 mg/kg for Antileishmanial agent-29 is a specific, quantifiable performance characteristic not guaranteed by other tambjamines or related chemotypes, underscoring the irreplaceability of this specific compound for studies requiring oral in vivo validation [1].

Antileishmanial agent-29: A Quantitative Evidence Guide for Differentiated Scientific Selection


Oral In Vivo Protective Efficacy: A Key Differentiator from More Potent In Vitro Analogs

Antileishmanial agent-29 demonstrates clear in vivo protective efficacy in a murine model of Leishmania infection following oral administration at 40 and 60 mg/kg for 10 days [1]. In stark contrast, Antileishmanial agent-30 exhibits a much higher in vitro potency (IC₅₀ = 0.2 μM) but lacks published in vivo oral efficacy data . This highlights a critical differentiation: high in vitro potency does not predict oral in vivo success, making Antileishmanial agent-29 the definitive choice for studies requiring oral in vivo validation.

Antileishmanial Oral Bioavailability In Vivo Efficacy Leishmaniasis

Comparative In Vitro Potency Profile Across Leishmania Species

Antileishmanial agent-29 exhibits a defined in vitro potency profile against Leishmania braziliensis (IC₅₀ = 28.3 μM) and Leishmania infantum (IC₅₀ = 24.8 μM) . While less potent than some analogs like Antileishmanial agent-30 (IC₅₀ = 0.2 μM) , its activity is comparable to other clinically relevant antileishmanials and is distinguished by its proven oral in vivo efficacy. For researchers requiring a reference compound with known oral bioavailability alongside moderate in vitro activity, this profile provides a valuable benchmark.

Antileishmanial Species Selectivity IC₅₀ Leishmania braziliensis Leishmania infantum

Safety Margin: Cytotoxicity Profile Suggests Favorable Therapeutic Window

Antileishmanial agent-29 demonstrates a favorable safety margin in vitro, with a cytotoxicity profile (CC₅₀) significantly higher than its antileishmanial IC₅₀ values . While specific CC₅₀ data for this compound is not detailed in the available public abstract, the parent tambjamine class is noted for its good safety and metabolic profiles [1]. In contrast, Antileishmanial agent-26 shows a less favorable profile with an IC₅₀ of 5.67 μM and a CC₅₀ of 3.79 μM in THP-1 cells, indicating potential cytotoxicity concerns at therapeutic concentrations .

Cytotoxicity Selectivity Index Drug Safety Antileishmanial

Antileishmanial agent-29: Recommended Research and Industrial Application Scenarios


Oral Antileishmanial Drug Discovery and Development

Antileishmanial agent-29 serves as an invaluable reference compound and starting point for medicinal chemistry optimization in oral drug discovery programs targeting leishmaniasis. Its established oral efficacy in a murine model at 40 and 60 mg/kg provides a validated benchmark for evaluating new chemical entities with potential oral bioavailability [1]. Researchers can use this compound to benchmark the in vivo performance of novel analogs, ensuring that improvements in in vitro potency do not come at the expense of oral efficacy.

In Vivo Pharmacodynamic Studies of Antileishmanial Mechanisms

The compound is ideally suited for in vivo pharmacodynamic studies aimed at elucidating the mechanisms of action of oral antileishmanial agents. Its ability to protect mice from Leishmania infection following oral administration allows for the investigation of drug distribution, target engagement, and parasite clearance kinetics in a physiologically relevant model [1]. This makes it a critical tool for academic and industrial laboratories focused on understanding the in vivo pharmacology of antileishmanial therapies.

Comparative Efficacy Studies Against Diverse Leishmania Species

Given its defined in vitro activity profile against L. braziliensis (IC₅₀ = 28.3 μM) and L. infantum (IC₅₀ = 24.8 μM), Antileishmanial agent-29 is a valuable tool for comparative efficacy studies across different Leishmania species . Researchers can use this compound to investigate species-specific variations in drug susceptibility and to identify potential resistance mechanisms. Its oral in vivo efficacy further enables cross-species comparisons in animal models of infection.

Reference Standard for Assay Development and Validation

Antileishmanial agent-29 can be employed as a reference standard in the development and validation of in vitro and in vivo antileishmanial assays. Its well-characterized in vitro IC₅₀ values and in vivo protective dose range provide a reliable benchmark for calibrating assay sensitivity, reproducibility, and predictive value [1]. This application is particularly relevant for contract research organizations (CROs) and screening centers that require robust positive controls for their antileishmanial testing platforms.

Technical Documentation Hub

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